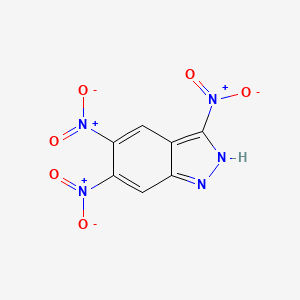

2H-Indazole, 3,5,6-trinitro-

Description

Contextual Significance of Highly Nitrated Heterocyclic Compounds in Materials Science

Highly nitrated heterocyclic compounds form a critical class of materials in advanced materials science, particularly in the field of energetic materials. researchgate.netmdpi.com These molecules, characterized by the presence of multiple nitro groups (-NO2) attached to a heterocyclic ring, are sought after for their high density, substantial positive heats of formation, and good thermal stability. nih.gov The incorporation of nitro groups, which are strong oxidizing moieties, into a fuel-rich heterocyclic framework can lead to a favorable oxygen balance, a crucial factor in the performance of energetic materials. researchgate.netmdpi.com

The pursuit of new energetic materials is driven by the need for compounds that not only possess high performance but also exhibit reduced sensitivity to external stimuli like impact and friction, enhancing their safety profile. rsc.orgresearchgate.net Nitrogen-rich heterocycles, such as indazoles, are particularly promising in this regard. Their structures, rich in C-N and N-N bonds, contribute to high heats of formation and the generation of environmentally benign dinitrogen (N2) gas upon decomposition. nih.gov The aromatic nature of many of these heterocyclic rings also imparts a degree of stability to the molecule. acs.org Researchers are actively exploring various heterocyclic systems, including imidazoles, pyrazoles, triazoles, and tetrazoles, and their nitrated derivatives, to strike the optimal balance between energy content and stability. researchgate.netnih.govacs.org

Historical and Contemporary Academic Interest in the Indazole Core Structure

The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. nih.govwikipedia.org It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being generally more stable. nih.govaustinpublishinggroup.comchemicalbook.com While indazole derivatives are rare in nature, they have garnered significant and sustained interest in synthetic and medicinal chemistry due to their wide array of biological activities. nih.govpnrjournal.comresearchgate.net

Historically, the synthesis of the indazole skeleton has been a subject of extensive research, with many classical methods developed in the early 20th century. thieme-connect.de Contemporary research continues to refine these synthetic routes and develop novel methodologies to access functionalized indazole derivatives. organic-chemistry.org This enduring academic interest stems from the versatility of the indazole scaffold. It serves as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets, leading to the development of drugs with diverse therapeutic applications, including anti-inflammatory, antitumor, and antiviral properties. nih.govrsc.orgresearchgate.net The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties. rsc.org

Specific Research Focus on 2H-Indazole, 3,5,6-trinitro- and its Analogues

Within the broader family of indazoles, 2H-Indazole, 3,5,6-trinitro- represents a specific area of research focused on creating high-energy-density materials. The introduction of three nitro groups onto the indazole framework significantly increases its nitrogen and oxygen content, which are desirable characteristics for energetic compounds.

Research into this compound and its analogues often involves:

Synthesis: Developing efficient and safe synthetic pathways to 2H-Indazole, 3,5,6-trinitro- and related polynitro indazoles. One reported method involves the intramolecular cyclization of picrylhydrazone derivatives. rsc.orgresearchgate.net Another approach describes the synthesis of 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net

Characterization: Utilizing various analytical techniques, such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to confirm the structure and purity of the synthesized compounds. rsc.orgresearchgate.net

Performance Evaluation: Assessing the energetic properties of these compounds, including their density, detonation velocity, detonation pressure, and thermal stability. These experimental values are often complemented by theoretical calculations.

Structure-Property Relationships: Investigating how the number and position of nitro groups, as well as other substituents on the indazole ring, influence the compound's performance and sensitivity. For instance, studies have shown that converting picrylhydrazones to indazole derivatives can lead to an increase in detonation performance and thermal stability while decreasing mechanical sensitivity. rsc.org

The table below presents some key physicochemical properties of 2H-Indazole, 3,5,6-trinitro- and a related dinitro analogue, highlighting the data-driven nature of research in this field.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2H-Indazole, 3,5,6-trinitro- | C₇H₃N₅O₆ | 269.14 | Not specified | Not specified |

| 2-Phenyl-4,6-dinitro-2H-indazole | C₁₃H₈N₄O₄ | 296.23 | Not specified | Not specified |

Data for 2H-Indazole, 3,5,6-trinitro- is based on its PubChem entry. nih.gov Data for the dinitro analogue is inferred from synthetic studies. researchgate.net

The focused research on 2H-Indazole, 3,5,6-trinitro- and its analogues underscores the strategic approach of molecular engineering in materials science. By systematically modifying the indazole core, scientists aim to develop next-generation energetic materials with superior performance and enhanced safety features.

Structure

3D Structure

Properties

CAS No. |

65750-08-5 |

|---|---|

Molecular Formula |

C7H3N5O6 |

Molecular Weight |

253.13 g/mol |

IUPAC Name |

3,5,6-trinitro-2H-indazole |

InChI |

InChI=1S/C7H3N5O6/c13-10(14)5-1-3-4(2-6(5)11(15)16)8-9-7(3)12(17)18/h1-2H,(H,8,9) |

InChI Key |

LVXFPAXEXDCLDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Trinitro 2h Indazoles

Strategies for Direct Nitration of 2H-Indazole Systems

Direct nitration involves the sequential introduction of nitro groups onto the parent 2H-indazole ring. This approach requires overcoming the increasing deactivation of the ring with each added nitro group.

The initial nitration of the 2H-indazole ring can be selectively achieved at the C3 position through a radical C-H functionalization. researchgate.net This method avoids the harsh conditions of traditional electrophilic nitration and offers high regioselectivity. An efficient protocol for this transformation involves the use of an iron-based catalyst. researchgate.net Specifically, treating a 2-aryl-2H-indazole with iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitro source, in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO), can yield the C3-nitro derivative. researchgate.net The reaction proceeds via a radical mechanism, which is supported by control experiments and quantum chemical calculations. researchgate.net This step is crucial as it provides the 3-nitro-2H-indazole intermediate, the necessary precursor for subsequent nitrations.

| Reaction | Reagents & Conditions | Position | Yield |

| C3-H Nitration | 2H-Indazole, Fe(NO₃)₃·9H₂O, TEMPO, O₂ atmosphere, DCE, 80°C | C3 | Moderate to Good researchgate.net |

This table presents a generalized summary of conditions reported for the C3-nitration of 2H-indazole derivatives.

Following the initial C3-nitration, the introduction of nitro groups at the C5 and C6 positions on the benzene (B151609) ring portion of the molecule would proceed via electrophilic aromatic substitution. However, the 2H-indazole nucleus is now strongly deactivated by the C3-nitro group and the inherent electron-withdrawing nature of the pyrazole (B372694) ring.

Further nitration would require aggressive nitrating agents, such as mixtures of concentrated nitric acid and sulfuric acid. The regioselectivity of these subsequent nitrations is directed by the existing substituents. The pyrazole ring directs nitration to the 5- and 7-positions, while the C3-nitro group would further deactivate the ring. Achieving the specific 3,5,6-trinitro substitution pattern via this sequential pathway is challenging and not well-documented, as di- and tri-nitration often leads to a mixture of isomers and requires harsh reaction conditions that risk decomposition of the substrate. Site-selective methods, such as using iron(III) nitrate, have been developed for direct C7-nitration of the 2H-indazole core, which highlights the possibility of controlling nitration sites through catalyst choice. rsc.orgrsc.org However, a sequential process to yield the 3,5,6-trinitro isomer remains a formidable synthetic hurdle.

Cyclization Reactions in the Formation of Nitrated 2H-Indazoles

An alternative and more controlled approach to synthesizing 3,5,6-trinitro-2H-indazole is to construct the bicyclic ring system from precursors that already contain the required nitro groups. This strategy circumvents the difficulties of direct polynitration.

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles through an N-N bond-forming heterocyclization. nih.govnih.gov The reaction typically proceeds from an o-nitrobenzyl amine or a related substrate, which, under basic conditions, generates a reactive nitroso imine intermediate that subsequently cyclizes. nih.gov

To apply this method for the synthesis of 3,5,6-trinitro-2H-indazole, a hypothetical starting material such as 2-(aminomethyl)-1,3,4-trinitrobenzene would be required. This precursor, upon reaction with a primary amine and base, could theoretically undergo an intramolecular cyclization to form the desired polynitrated indazole ring system. While the Davis-Beirut reaction is versatile, its application with such electron-deficient and potentially reactive polynitrated substrates is not specifically documented and would require careful optimization of reaction conditions. researchgate.net

Reductive cyclization methods, particularly the Cadogan reaction, provide a plausible route to polynitrated 2H-indazoles. nih.gov This reaction involves the deoxygenative cyclization of o-nitro aromatic compounds. researchgate.net A modern, one-pot variation involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization promoted by a phosphine (B1218219) reagent, such as tri-n-butylphosphine, to yield the 2H-indazole. organic-chemistry.orgnih.gov

For the synthesis of 3,5,6-trinitro-2H-indazole, this strategy would necessitate starting with a heavily nitrated aldehyde, such as 2,4,5-trinitrobenzaldehyde. The condensation of this aldehyde with a suitable primary amine, followed by the Cadogan cyclization, would directly construct the 5,6-dinitro-2H-indazole ring system. The C3-nitro group would need to be introduced either on the precursor or in a subsequent step, though the former is more likely. This approach offers a regiocontrolled pathway to the target molecule, contingent on the availability and reactivity of the required polynitrated starting materials. nih.govorganic-chemistry.org

| Reaction | Starting Materials | Reducing Agent | Key Features |

| Cadogan Reductive Cyclization | ortho-nitrobenzaldehyde, primary amine | Tri-n-butylphosphine | One-pot procedure; mild conditions (80°C); avoids isolation of intermediates. organic-chemistry.orgnih.gov |

This table summarizes the general features of the modern Cadogan reductive cyclization for 2H-indazole synthesis.

The [3+2] dipolar cycloaddition is another fundamental strategy for constructing the 2H-indazole core. One prominent example is the reaction of arynes with sydnones. nih.govnih.gov In this approach, an aryne intermediate reacts with a sydnone (B8496669), which serves as a cyclic 1,3-dipole. The initial cycloadduct spontaneously extrudes carbon dioxide to form the aromatic 2H-indazole ring. nih.gov

To synthesize 3,5,6-trinitro-2H-indazole using this method, a 3,4,6-trinitrobenzyne intermediate would be required. The generation of such a highly electron-deficient and potentially unstable aryne would be a significant challenge. Furthermore, the subsequent cycloaddition with a sydnone would need to be efficient. While this method is elegant for preparing a range of 2H-indazoles, its application for highly nitrated targets is speculative and would depend heavily on the feasibility of preparing the necessary polynitrated aryne precursor. nih.gov Another variant of 1,3-dipolar cycloaddition involves nitrile oxides, which can react with various dipolarophiles to form five-membered heterocycles, providing another potential, though underexplored, avenue for constructing the indazole ring. rsc.orgresearchgate.netmdpi.com

Regioselective Synthesis of Nitro-Substituted 2H-Indazoles

The controlled introduction of nitro groups onto the 2H-indazole core is crucial for the development of tailored chemical compounds. Research has primarily focused on achieving regioselectivity, directing the nitration to specific positions on the indazole ring system.

One notable advancement in this area is the site-selective direct C-H nitration of 2H-indazoles. A methodology has been developed for the nitration at the C7 position using iron(III) nitrate. This approach offers a practical route to a variety of 7-nitroindazoles with good functional group tolerance and favorable yields. Mechanistic studies suggest that this transformation proceeds through a radical pathway.

Another key position for functionalization is the C3 position of the 2H-indazole ring. An efficient method for C3-H nitration has been demonstrated using an iron-promoted system. This chelation-free radical C-H nitration provides direct access to 3-nitro-2H-indazoles. The synthetic utility of these compounds has been shown through their conversion into bio-relevant benzimidazoindazoles via reductive cyclization.

The regioselectivity of nitration is influenced by the reaction conditions and the substituents already present on the indazole ring. For instance, the synthesis of 3,7-dinitro-1H-indazole has been described, involving the thermal rearrangement of a 2,7-dinitroindazole intermediate. This highlights the possibility of multi-nitration and subsequent rearrangements to achieve the desired substitution pattern.

Table 1: Comparison of Regioselective Nitration Methods for 2H-Indazoles

| Position | Nitrating Agent | Catalyst/Promoter | Key Features |

| C7 | Iron(III) nitrate | Zn(OTf)2 | Site-selective, broad functional group tolerance, good yields. |

| C3 | Iron(III) nitrate | TEMPO, Oxygen | Chelation-free, radical mechanism, provides access to 3-nitro-2H-indazoles. |

Methodological Advancements for the Trinitration of the Indazole Scaffold

While methods for mono- and di-nitration of the indazole ring have been reported, the synthesis of trinitro derivatives, specifically 2H-Indazole, 3,5,6-trinitro-, presents a more significant synthetic challenge. The introduction of multiple electron-withdrawing nitro groups deactivates the aromatic ring, making subsequent nitration steps progressively more difficult.

Achieving a specific 3,5,6-trinitro substitution pattern would likely require a multi-step synthetic strategy. This could involve the synthesis of a pre-functionalized indazole precursor bearing activating or directing groups to facilitate the introduction of nitro groups at the desired positions. Subsequent removal or transformation of these directing groups would then yield the target compound.

The development of energetic materials often involves the synthesis of polynitrated heterocyclic compounds. Heterocycles are attractive targets in this field due to their typically higher heats of formation and densities compared to their carbocyclic counterparts. While specific research on 2H-Indazole, 3,5,6-trinitro- as an energetic material is not widely published, the general principles of synthesizing polynitro aromatic compounds would apply. This involves the use of strong nitrating agents, such as mixed acid (a mixture of concentrated nitric acid and sulfuric acid), under carefully controlled conditions to prevent over-nitration or decomposition of the starting material.

Further research is needed to develop efficient and selective methods for the trinitration of the indazole scaffold to produce specific isomers like 2H-Indazole, 3,5,6-trinitro-. Such advancements would be of interest not only in the field of energetic materials but also for the synthesis of highly functionalized building blocks for medicinal and materials chemistry.

Molecular Structure and Conformational Analysis of 2h Indazole, 3,5,6 Trinitro

Theoretical Conformational Analysis of Nitro-Substituted 2H-Indazoles

Theoretical calculations provide essential insights into the molecular geometry and energetic landscapes of complex heterocyclic systems. For nitro-substituted 2H-indazoles, these analyses focus on tautomeric stability and the conformational impact of the sterically demanding and electron-withdrawing nitro substituents.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Theoretical calculations and experimental observations consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This stability difference is often attributed to the electronic arrangement, with the 1H form having a "benzoid" structure and the 2H form having a "quinoid" structure. researchgate.net For instance, MP2/6-31G** calculations indicated that the 1H-indazole tautomer is more stable than the 2H form by approximately 15 kJ·mol–1. nih.gov

The presence of substituents can influence this tautomeric equilibrium. While the 1H-tautomer generally predominates, the synthesis of specific N-substituted derivatives allows for the isolation and study of the 2H-indazole core structure. researchgate.net The electronic effects of nitro groups, being strongly electron-withdrawing, can further modulate the relative stabilities, although the 1H form is typically the more stable isomer in unsubstituted N-H systems. researchgate.net

The substitution of three nitro groups onto the 2H-indazole scaffold at positions 3, 5, and 6 is expected to have a dramatic effect on the molecule's conformation. In simpler nitro-indazoles, the indazole ring system itself is nearly planar. nih.govnih.gov However, the nitro group is often slightly twisted out of the plane of the aromatic ring to which it is attached. For example, in 2-Methyl-6-nitro-2H-indazole, the nitro group is twisted by 0.93° from the plane of the indazole ring system. nih.gov

In 2H-Indazole, 3,5,6-trinitro-, significant steric hindrance would occur between the adjacent nitro groups at the 5 and 6 positions and between the nitro group at position 3 and the fused ring system. This steric repulsion would likely force the nitro groups to rotate considerably out of the plane of the indazole rings. This twisting would disrupt the π-conjugation between the nitro groups and the aromatic system, a common feature in polynitrated aromatic compounds. The strong electron-withdrawing nature of the three nitro groups would also significantly alter the electron density distribution across the indazole core, influencing bond lengths and angles compared to the unsubstituted parent compound.

Crystallographic Insights into Nitro-2H-Indazole Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides precise information on molecular structure, including bond lengths, bond angles, and unit cell dimensions. carleton.edu Studies on various nitro-2H-indazole derivatives have revealed that the fused ring system is generally planar or nearly planar. nih.govnih.govresearchgate.net For instance, in 2,3-Dimethyl-6-nitro-2H-indazole, the indazole ring system has a maximum deviation from planarity of only 0.019 Å. nih.gov Similarly, the indazole portion of 2-Benzyl-6-nitro-2H-indazole is planar to within 0.022 Å. researchgate.net These studies establish the inherent planarity of the core structure. The data from these analyses provide a benchmark for predicting the structural parameters of related compounds.

| Parameter | 2-Methyl-6-nitro-2H-indazole nih.gov | 2,3-Dimethyl-6-nitro-2H-indazole nih.gov | 2-Benzyl-6-nitro-2H-indazole researchgate.net |

|---|---|---|---|

| Formula | C8H7N3O2 | C9H9N3O2 | C14H11N3O2 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | - | - | P21/n |

| a (Å) | 3.793 | 6.5800 | 4.4890 |

| b (Å) | 12.200 | 7.2050 | 19.770 |

| c (Å) | 16.675 | 10.752 | 13.308 |

| β (°) | 95.722 | 74.67 | 93.608 |

| V (Å3) | 767.7 | 444.81 | 1178.6 |

The crystal packing of nitro-2H-indazole derivatives is governed by a network of weak intermolecular interactions. ias.ac.in Given the presence of electron-rich nitro groups and C-H bonds, weak C-H···O hydrogen bonds are a common and significant feature in stabilizing the crystal lattice. nih.govnih.gov These interactions link molecules into larger supramolecular assemblies, such as the centrosymmetric dimers observed in the crystal structure of 2,3-Dimethyl-6-nitro-2H-indazole. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic indazole rings play a crucial role in the solid-state assembly. nih.govresearchgate.net In 2,3-Dimethyl-6-nitro-2H-indazole, centroid-centroid distances between adjacent indazole rings are reported to be 3.632 Å and 3.705 Å, indicating significant aromatic stacking. nih.gov Similarly, in 2-Benzyl-6-nitro-2H-indazole, π–π stacking interactions are observed between the five- and six-membered rings of the indazole core, with a centroid-centroid separation of 3.6743 Å. researchgate.net For 2H-Indazole, 3,5,6-trinitro-, the highly electron-deficient nature of the indazole ring, due to the three nitro groups, would likely favor interactions with electron-rich aromatic systems if present, or lead to offset stacking arrangements to minimize electrostatic repulsion. The numerous oxygen atoms would provide ample opportunities for C-H···O hydrogen bonding, likely dominating the packing arrangement.

| Compound | Interaction Type | Description / Key Distances |

|---|---|---|

| 2-Methyl-6-nitro-2H-indazole nih.gov | C-H···N, C-H···O | Weak hydrogen bonds that help establish the crystal packing. |

| 2,3-Dimethyl-6-nitro-2H-indazole nih.gov | C-H···O, π–π stacking | C-H···O interactions form centrosymmetric dimers. Centroid-centroid distances of 3.632 Å and 3.705 Å. |

| 2-Benzyl-6-nitro-2H-indazole researchgate.net | C-H···O, π–π stacking | Stacks are cross-linked by C-H···O bonds. Centroid-centroid separation of 3.6743 Å. |

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism is often linked to the competition between different possible intermolecular interactions and molecular conformations that can lead to crystal packing of similar stability. mdpi.com

For nitrated indazole systems, the potential for polymorphism is significant. The presence of multiple hydrogen bond acceptors (nitro groups, pyrazole nitrogens) and C-H donors, combined with the possibility of varied π–π stacking geometries, creates a complex energetic landscape where multiple stable packing arrangements could exist. Factors such as solvent of crystallization and temperature can influence which polymorphic form is obtained. While specific studies on the polymorphism of 2H-Indazole, 3,5,6-trinitro- have not been reported, the chemical complexity and variety of intermolecular forces present in this molecule make it a likely candidate for exhibiting this phenomenon.

Spectroscopic Characterization Techniques Applied to 2h Indazole, 3,5,6 Trinitro Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in both solution and solid states. nul.lsrsc.org It provides a wealth of information regarding the carbon-hydrogen framework, the electronic environment of nitrogen atoms, and the through-bond and through-space relationships between different nuclei.

Solution-State NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

Solution-state NMR is instrumental in determining the molecular structure of soluble 2H-indazole derivatives. humic-substances.org The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the number and position of nitro substituents on the indazole ring.

¹H NMR: In ¹H NMR spectra of indazole analogs, the protons on the aromatic ring typically appear in the downfield region (δ 7.0-9.5 ppm). rsc.org The exact chemical shifts and multiplicity of these signals are dictated by the substitution pattern. For instance, in nitro-substituted 2H-indazoles, the protons adjacent to the electron-withdrawing nitro groups are shifted further downfield. nih.gov

¹³C NMR: The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are influenced by the position of the nitrogen atoms and the substituents. acs.org Carbons bearing nitro groups experience a significant downfield shift. The position of the substituent on the 2H-indazole ring also affects the chemical shifts of the ring carbons, a known phenomenon for N-substituted indazoles. acs.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for distinguishing between different nitrogen-containing isomers and tautomers. researchgate.net The chemical shifts of the nitrogen atoms in the indazole ring and the nitro groups are highly diagnostic. There is a significant difference in nitrogen shielding between different isomeric forms. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Nitro-2H-Indazole Analogues in DMSO-d₆

| Compound | Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-(2-Bromoethyl)-4-nitro-2H-indazole | H-3 | 9.00 | s | - |

| H-5 | 8.22 | d | 8.0 | |

| H-7 | 8.22 | d | 8.0 | |

| H-6 | 7.53 | t | 8.0 | |

| N-CH₂ | 5.00 | t | 5.9 | |

| Br-CH₂ | 4.10 | t | 5.9 | |

| C-7a | 149.3 | - | - | |

| C-4 | 140.1 | - | - | |

| C-5 | 126.3 | - | - | |

| C-3 | 125.8 | - | - | |

| C-6 | 124.9 | - | - | |

| C-7 | 120.7 | - | - | |

| C-3a | 113.7 | - | - | |

| N-CH₂ | 54.5 | - | - | |

| Br-CH₂ | 31.8 | - | - | |

| 2-(2-Bromoethyl)-7-nitro-2H-indazole | H-3 | 8.89 | s | - |

| H-6 | 8.47-8.18 | m | - | |

| H-4 | 8.47-8.18 | m | - | |

| H-5 | 7.29 | t | 7.8 | |

| N-CH₂ | 4.99 | t | 5.8 | |

| Br-CH₂ | 4.07 | t | 5.8 | |

| C-7a | 139.9 | - | - | |

| C-7 | 136.6 | - | - | |

| C-3 | 130.4 | - | - | |

| C-4 | 128.2 | - | - | |

| C-6 | 125.2 | - | - | |

| C-3a | 124.9 | - | - | |

| C-5 | 120.0 | - | - | |

| N-CH₂ | 54.6 | - | - | |

| Br-CH₂ | 32.0 | - | - |

Data compiled from reference nih.gov.

Solid-State NMR (SSNMR, CPMAS) for Structural Elucidation

For compounds that are insoluble or for studying the crystalline form, solid-state NMR (SSNMR) is an invaluable technique. reddit.com Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and average out anisotropic interactions to provide high-resolution spectra of solid samples. rsc.orgemory.edu SSNMR can distinguish between different polymorphic forms and provide insights into the molecular packing and intermolecular interactions in the crystal lattice. rsc.org For instance, SSNMR has been used to study the tautomeric forms of indazole derivatives in the solid state. researchgate.net

Coupling Constant Analysis

Spin-spin coupling constants (J-couplings) provide crucial information about the connectivity of atoms. The magnitude of the coupling constant between two nuclei depends on the number and type of bonds separating them, as well as the dihedral angle between them. In the ¹H NMR spectra of indazole derivatives, the coupling constants between adjacent protons on the benzene (B151609) ring (³JHH) are typically in the range of 7-9 Hz, which is characteristic of ortho coupling. rsc.org Smaller couplings (⁴JHH and ⁵JHH) can also be observed, providing further structural information. researchgate.net Heteronuclear coupling constants, such as ¹JCH, ²JCH, and ³JCH, are also valuable for assigning carbon signals and confirming structural assignments. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can be used for identification.

For nitroaromatic compounds like 2H-Indazole, 3,5,6-trinitro-, common fragmentation pathways include the loss of nitro groups (NO₂) and other small neutral molecules like NO, CO, and N₂. libretexts.orgmiamioh.edu The fragmentation of the indazole ring itself can also occur. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further aiding in structural confirmation. rsc.org

Table 2: Potential Mass Spectrometry Fragmentation Pathways for Trinitroindazole Derivatives

| Precursor Ion | Fragmentation | Fragment Ion |

| [M+H]⁺ | Loss of NO₂ | [M+H - 46]⁺ |

| [M+H]⁺ | Loss of HNO₂ | [M+H - 47]⁺ |

| [M+H]⁺ | Loss of NO | [M+H - 30]⁺ |

| [M+H]⁺ | Loss of CO | [M+H - 28]⁺ |

| [M+H - NO₂]⁺ | Loss of NO₂ | [M+H - 92]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. photonics.com Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and are often complementary. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photonics.com For 2H-Indazole, 3,5,6-trinitro- analogues, the most characteristic IR absorption bands are those associated with the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as strong bands in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. spectroscopyonline.com The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. photonics.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. mt.com For trinitroindazole derivatives, the symmetric stretching vibration of the nitro groups often gives a strong Raman signal. researchgate.net Raman spectroscopy can also provide information about the aromatic ring vibrations. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. mt.comamericanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for Nitroaromatic Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong (IR) |

| Symmetric NO₂ Stretch | 1300 - 1400 | Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C-N Stretch | 800 - 1200 | Medium |

Data compiled from references spectroscopyonline.comresearchgate.net.

Reactivity and Decomposition Pathways of 2h Indazole, 3,5,6 Trinitro

Mechanistic Studies of Chemical Transformations Involving Multiple Nitro Groups

The presence of multiple nitro groups on the indazole ring profoundly influences its chemical reactivity. Nitro groups are strong electron-withdrawing groups, which decrease the electron density of the aromatic system. nih.govresearchgate.net This electronic effect makes the indazole ring susceptible to nucleophilic attack. nih.gov The reactivity of nitroaromatic compounds is a subject of extensive research, with mechanisms often involving the formation of intermediate species. nih.gov

In the context of polynitro indazoles, mechanistic studies often draw parallels from other polynitro heterocyclic and aromatic compounds. For instance, the intramolecular cyclization of picrylhydrazone to form an indazole derivative highlights a pathway where the nitro groups play a crucial role in activating the molecule for cyclization. rsc.org Such studies provide insight into how the electronic landscape shaped by the nitro groups can direct the course of chemical reactions.

Furthermore, the interaction of nitro-indazoles with other reagents has been investigated. For example, the reaction of nitro-indazole derivatives with formaldehyde (B43269) has been studied, revealing the influence of the nitro group's position on the reaction mechanism. nih.govresearchgate.net Electron-withdrawing substituents like the nitro group can increase the sensitivity of the compound to hydrolysis, affecting the stability of reaction adducts. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to elucidate the reaction mechanisms, map potential energy surfaces, and identify transition states. nih.govmultidisciplinaryjournals.com

Thermal Stability and Decomposition Mechanisms (Theoretical Aspects)

Theoretical studies are paramount in understanding the thermal stability and decomposition of energetic materials like 2H-Indazole, 3,5,6-trinitro-. These studies typically involve quantum chemical calculations to determine molecular properties that correlate with stability.

The initial step in the thermal decomposition of many nitro-containing energetic materials is the homolytic cleavage of the weakest chemical bond, often referred to as the "trigger bond". nih.gov The energy required for this bond cleavage is the Bond Dissociation Enthalpy (BDE). A higher BDE for the weakest bond generally corresponds to greater thermal stability. nih.gov

Table 1: Representative Bond Dissociation Enthalpies (BDEs) of C-NO₂ Bonds in Nitroaromatic Compounds (Note: This table provides illustrative data for similar compounds to demonstrate the concept, as specific data for 2H-Indazole, 3,5,6-trinitro- is not available in the cited literature.)

| Compound | Bond Type | Calculated BDE (kcal/mol) |

| Nitrobenzene | C-NO₂ | ~70-75 |

| 1,3,5-Trinitrobenzene | C-NO₂ | ~60-65 |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | C-NO₂ (ortho) | ~55-60 |

| 2,4,6-Trinitrotoluene (TNT) | C-NO₂ (para) | ~60-65 |

The values are approximate and can vary depending on the computational method used.

To gain a more detailed understanding of the decomposition mechanism beyond the initial bond-breaking event, Intrinsic Reaction Coordinate (IRC) calculations are employed. nih.govmdpi.com An IRC calculation maps the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. mdpi.comresearchgate.net This allows for the step-by-step visualization of the chemical reaction and the identification of intermediates and subsequent reaction pathways.

For a molecule like 2H-Indazole, 3,5,6-trinitro-, an IRC analysis would typically start from the transition state for the cleavage of the weakest C-NO₂ bond. The calculation would then follow the trajectory of the atoms as the bond breaks and the molecule rearranges. This can reveal subsequent reactions, such as the elimination of other small molecules (e.g., NO, H₂O) and the eventual formation of more stable products. While specific IRC studies for 2H-Indazole, 3,5,6-trinitro- have not been identified in the surveyed literature, the methodology has been successfully applied to understand the reaction mechanisms of other nitro-indazoles and complex organic molecules. nih.govmdpi.com

Influence of Nitro Substitution Pattern on Indazole Reactivity

The substitution pattern of the nitro groups on the indazole ring has a profound impact on the molecule's reactivity and stability. nih.gov The positions of the nitro groups determine the extent of electron withdrawal from different parts of the ring system and also introduce steric interactions.

The electron-withdrawing nature of the nitro groups generally increases the acidity of any N-H protons and makes the aromatic ring more susceptible to nucleophilic attack. nih.gov The specific positions of the nitro groups dictate which carbon atoms are most electron-deficient and therefore most likely to be attacked by nucleophiles.

From a stability perspective, the proximity of nitro groups to each other can lead to steric strain. This strain can weaken the C-NO₂ bonds, as the nitro groups repel each other, leading to a lower BDE and reduced thermal stability. nih.gov Computational studies on various nitro-heterocycles have demonstrated that isomers with adjacent nitro groups are often less stable than those where the nitro groups are more separated. nih.gov Therefore, in 2H-Indazole, 3,5,6-trinitro-, the adjacent nitro groups at positions 5 and 6 would be expected to introduce significant steric strain, likely influencing the molecule's decomposition pathway.

Advanced Applications and Future Research Directions in Materials Science

Assessment as High Energy Density Materials (HEDMs)

The potential of a molecule as a high-energy-density material is primarily assessed through its detonation performance and thermal stability. These parameters provide insights into both the power of the energetic material and its safety and reliability under various conditions.

Theoretical Predictions of Detonation Performance

Theoretical calculations are indispensable tools in the initial screening and characterization of novel HEDMs, offering a safe and cost-effective means to predict their energetic properties before undertaking complex and potentially hazardous synthesis. The detonation pressure (P) and detonation velocity (D) are key metrics of performance.

Table 1: Comparison of Theoretical Detonation Performance of Related Trinitro Compounds

| Compound Name | Molecular Formula | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|

| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | ~7.45 | ~25.0 |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | C₇H₅N₃O₆ | ~6.90 | ~19.0 |

| 2H-Indazole, 3,5,6-trinitro- | C₇H₃N₅O₆ | Data not available | Data not available |

Note: The values for 2H-Indazole, 3,5,6-trinitro- are not available from the conducted research and are included for structural comparison.

Exploration of Thermal Stability for Energetic Applications

Thermal stability is a paramount concern for the practical application of HEDMs, dictating their storage, handling, and operational safety. High thermal stability is desirable to prevent accidental initiation. The decomposition temperature is a key indicator of a compound's thermal robustness. Aromatic nitro compounds are generally known for their relatively high thermal stability. The rigid, conjugated structure of the indazole ring system is expected to contribute positively to the thermal stability of its trinitro derivative.

The thermal decomposition of similar energetic materials often proceeds through the cleavage of the C-NO₂ or N-NO₂ bonds. The specific arrangement of the nitro groups and the electronic effects of the indazole ring system would play a significant role in the decomposition pathway and the onset temperature of decomposition.

Potential in Novel Thermostable Material Design

Beyond its potential as a standalone HEDM, the 3,5,6-trinitro-2H-indazole moiety could serve as a building block for the design of novel thermostable polymers. The presence of reactive sites on the indazole ring, in principle, allows for its incorporation into polymeric backbones. The inherent thermal stability of the trinitro-indazole unit could impart enhanced thermal resistance to the resulting polymer. Such materials could find applications in high-temperature environments, for example, as heat-resistant binders in plastic-bonded explosives (PBXs) or as components in advanced aerospace materials. The development of synthetic routes to functionalize the trinitro-indazole core would be a critical first step in exploring this potential.

Future Research Perspectives on Trinitro-2H-Indazoles in Materials Chemistry

The study of 3,5,6-trinitro-2H-indazole and related compounds is still in its infancy, presenting a fertile ground for future research. Key areas that warrant investigation include:

Synthesis and Characterization: The development of a safe and efficient synthetic pathway to 3,5,6-trinitro-2H-indazole is the most immediate challenge. Subsequent detailed characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy would be essential to confirm its structure and determine its crystal density, a critical parameter for detonation performance calculations.

Computational Modeling: In-depth theoretical studies employing advanced computational methods, such as density functional theory (DFT), could provide reliable predictions of its detonation velocity, pressure, heat of formation, and thermal stability. Such studies would also elucidate the electronic structure and decomposition mechanisms.

Experimental Evaluation: Following successful synthesis, experimental determination of its key properties, including thermal decomposition temperature (using techniques like DSC/TGA), sensitivity to impact and friction, and detonation performance, would be necessary to validate theoretical predictions and assess its practical viability as an energetic material.

Derivative Synthesis and Polymerization: The synthesis of functionalized derivatives of trinitro-indazole would open the door to creating a new class of energetic or thermostable polymers. Investigating the polymerization of these monomers and characterizing the properties of the resulting materials could lead to the discovery of novel high-performance materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.